molecular formula C23H22N4O3S B12643678 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B12643678
M. Wt: 434.5 g/mol
InChI Key: SXOLLCJKZOPRQT-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a phenyl group, and a methoxy-propan-2-yloxyanilino moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, nucleophiles, bases like potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with fewer double bonds or oxygen atoms.

Scientific Research Applications

2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy-propan-2-yloxyanilino moiety, in particular, contributes to its enhanced solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

2-(4-methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H22N4O3S/c1-13(2)30-17-11-15(29-3)9-10-16(17)26-23-25-12-18-20(27-23)19(21(31-18)22(24)28)14-7-5-4-6-8-14/h4-13H,1-3H3,(H2,24,28)(H,25,26,27)

InChI Key

SXOLLCJKZOPRQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)NC2=NC=C3C(=N2)C(=C(S3)C(=O)N)C4=CC=CC=C4

Origin of Product

United States

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